molecular formula C16H25N5O2 B5499290 1-methyl-9-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one

1-methyl-9-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one

Cat. No. B5499290
M. Wt: 319.40 g/mol
InChI Key: HVZQIYKPYGRXSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-methyl-9-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known to be a class of compounds that have a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazoles are generally synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the pyrazole ring and the spirocyclic structure. The pyrazole ring is a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .


Chemical Reactions Analysis

Pyrazoles are known to undergo a variety of chemical reactions. They can act as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

Future Directions

The future directions for this compound would depend on its intended use. Pyrazoles are a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry .

properties

IUPAC Name

1-methyl-9-(2-propylpyrazole-3-carbonyl)-1,4,9-triazaspiro[5.5]undecan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c1-3-9-21-13(4-7-18-21)14(22)20-10-5-16(6-11-20)15(23)17-8-12-19(16)2/h4,7H,3,5-6,8-12H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZQIYKPYGRXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)C(=O)N2CCC3(CC2)C(=O)NCCN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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